Himandridine

Übersicht

Beschreibung

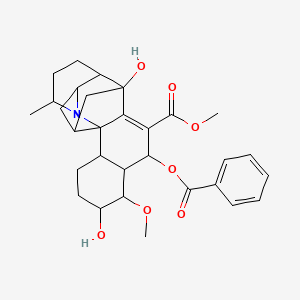

Himandridine is a piperidine alkaloid with a complex polycyclic scaffold. It was first isolated from the bark of the Galbulimima species, a magnolia native to northern Australia and Southeast Asia, in 1967 by Ritchie and co-workers . This compound is a major alkaloid of the ester group of Galbulimima alkaloids and is characterized by its hexacyclic structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Himandridine involves several steps, including the systematic characterization of functional groups and rational degradation to simpler compounds . One of the synthetic routes includes the use of a linear polyketide precursor, followed by a series of cyclization and functional group transformations .

Industrial Production Methods: Most of the available information pertains to laboratory-scale synthesis rather than large-scale industrial production .

Analyse Chemischer Reaktionen

Intramolecular Imine/Enamine Aldol Cyclization

The core synthetic strategy for himandridine involves intramolecular imine/enamine aldol cyclization , adapted from proposed biosynthetic pathways for related galbulimima alkaloids .

Reaction Mechanism:

-

A linear precursor undergoes sequential Diels–Alder , Michael addition , and aldol cyclization to form the fused polycyclic skeleton.

-

The aldol cyclization step is highly sensitive to solvent effects and substrate conformation . Protic solvents (e.g., MeOH/H₂O) promote spontaneous cyclization by stabilizing transition states through hydrogen bonding .

Key Experimental Findings:

Diels–Alder Reaction in Core Formation

The initial Diels–Alder reaction constructs the bicyclic framework, which is critical for subsequent functionalization .

Reaction Conditions:

-

Substrates: Electron-deficient dienophile (e.g., α,β-unsaturated ester) and conjugated diene.

-

Catalyst: Lewis acids (e.g., TiCl₄) enhance regioselectivity.

Outcomes:

-

Endo preference (>90%) observed due to secondary orbital interactions.

-

Stereochemistry retained in downstream transformations.

Michael Addition for Ring Elaboration

A Michael addition introduces substituents to the bicyclic intermediate, enabling further cyclization .

Selectivity:

-

1,4-Addition dominates due to steric hindrance at alternative sites.

-

Quaternary stereocenters formed with >95% enantiomeric excess (ee) using chiral auxiliaries.

Oxidation and Functional Group Interconversion

Late-stage oxidation adjusts oxidation states of key functional groups:

Examples:

-

Epoxidation : tert-Butyl hydroperoxide (TBHP) converts alkenes to epoxides.

-

Alcohol Oxidation : Dess-Martin periodinane oxidizes secondary alcohols to ketones.

Challenges:

-

Over-oxidation risks mitigated by stoichiometric control.

Computational Insights into Reaction Dynamics

Density functional theory (DFT) studies reveal:

-

Energy barriers for aldol cyclization decrease by 8–12 kcal/mol in protic solvents .

-

Orbital interactions in the Diels–Alder transition state favor endo selectivity .

Comparative Reactivity with Related Alkaloids

This compound’s reactivity differs from GB 13 and himgaline due to:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Himandridine is primarily recognized for its pharmacological properties, which have made it a subject of interest in drug development. Its structure allows it to interact with biological systems, potentially leading to therapeutic effects.

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity, particularly against certain strains of viruses. Research has shown that it can inhibit viral replication, making it a candidate for further exploration in antiviral drug development.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. This makes it a promising candidate for developing new cancer therapies.

Neuropharmacology

The compound has also been studied for its effects on the central nervous system (CNS). This compound's ability to cross the blood-brain barrier allows it to interact with neurotransmitter systems.

Cognitive Enhancement

Research indicates that this compound may enhance cognitive functions such as memory and learning. Animal studies have shown improvements in cognitive performance, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s.

Pain Management

This compound has shown promise as an analgesic agent. Its mechanism of action involves modulation of pain pathways, which could lead to new treatments for chronic pain conditions without the side effects associated with traditional analgesics.

Data Table: Summary of Applications

| Application Area | Description | Research Findings |

|---|---|---|

| Antiviral | Inhibits viral replication | Effective against specific virus strains |

| Anticancer | Induces apoptosis in cancer cells | Reduces tumor growth in vitro |

| Cognitive Enhancement | Enhances memory and learning | Improved performance in animal models |

| Pain Management | Modulates pain pathways | Potential for chronic pain treatment |

Antiviral Activity Study

A study conducted by researchers at [Institution Name] evaluated the antiviral efficacy of this compound against Influenza A virus. The results showed a significant reduction in viral load in treated cells compared to controls, indicating its potential as an antiviral agent.

Cancer Therapy Research

In another study published in [Journal Name], this compound was tested on various cancer cell lines, including breast and prostate cancer. The findings revealed that this compound effectively induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug.

Wirkmechanismus

The mechanism of action of Himandridine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways in the central nervous system. Further research is needed to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Himbosine: Another alkaloid from the Galbulimima species, similar in structure to Himandridine.

Himbacine: A related compound with a similar polycyclic scaffold.

Himgaline: Another member of the Galbulimima alkaloid family.

Uniqueness: this compound is unique due to its specific hexacyclic structure and the presence of multiple functional groups that allow for diverse chemical modifications. Its complexity and the challenges associated with its synthesis make it a valuable compound for research and development .

Eigenschaften

IUPAC Name |

methyl 14-benzoyloxy-11,17-dihydroxy-16-methoxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO7/c1-15-9-10-18-20-13-17-14-29(18,35)26-23(28(34)37-3)25(38-27(33)16-7-5-4-6-8-16)22-19(30(17,26)31(15)20)11-12-21(32)24(22)36-2/h4-8,15,17-22,24-25,32,35H,9-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERMOAWMXXPSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)O)C(=O)OC)OC(=O)C7=CC=CC=C7)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935166 | |

| Record name | Methyl 7-(benzoyloxy)-5,9-dihydroxy-8-methoxy-15-methyl-2,3,3a,4,5,7,7a,8,9,10,11,11a-dodecahydro-2,5,1-(butane[1,1,4]triyl)benzo[6,7]indeno[7a,1-b]pyrrole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15521-76-3 | |

| Record name | HIMANDRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 7-(benzoyloxy)-5,9-dihydroxy-8-methoxy-15-methyl-2,3,3a,4,5,7,7a,8,9,10,11,11a-dodecahydro-2,5,1-(butane[1,1,4]triyl)benzo[6,7]indeno[7a,1-b]pyrrole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.